(1H-indol-2-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups, including an indole ring, a pyrazole ring, a sulfonyl group, and a diazepane ring. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Pyrazole is a simple aromatic ring compound that consists of a 5-membered ring containing three carbon atoms and two adjacent nitrogen atoms . The sulfonyl group is a sulfur atom bonded to two oxygen atoms and connected to an organic group. Diazepane is a seven-membered saturated ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The indole and pyrazole rings are aromatic and planar, contributing to the compound’s stability. The diazepane ring, being a seven-membered ring, would have some ring strain .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the indole ring is electron-rich and can undergo electrophilic substitution. The pyrazole ring can act as a bidentate ligand in coordination chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of polar functional groups like the sulfonyl group could enhance its solubility in polar solvents .Scientific Research Applications
Chemical Synthesis and Structure
Research has demonstrated various synthetic routes and structural analyses for compounds structurally related to (1H-indol-2-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone, emphasizing their potential in creating derivatives with significant biological activities. A study by Wang et al. (2015) detailed the synthesis of N-phenylpyrazolyl aryl methanones derivatives, showcasing their herbicidal and insecticidal activities. This highlights the compound's potential utility in agricultural applications (Wang et al., 2015). Additionally, the cyclisation of phenolic nitrochalcones to compounds containing the [1]benzopyrano[3,2-b]indole nucleus as described by Dean et al. (1974) indicates the chemical versatility of these compounds, which could be leveraged in pharmaceutical synthesis (Dean et al., 1974).
Biological Activities and Potential Therapeutic Applications
The exploration of novel heteroaromatic organofluorine compounds, including those resembling this compound, has identified potential inhibitors for fructose-1,6-bisphosphatase (FBPase), suggesting a role in managing glucose metabolism and potential implications in diabetes management (Rudnitskaya et al., 2009). Another study by Farghaly (2010) synthesized new indole derivatives containing pyrazoles, testing them for tumor cell-growth inhibition, thus indicating the compound's relevance in developing new anticancer therapies (Farghaly, 2010).
Synthesis Techniques and Chemical Analysis
The synthesis of sulfonylpyrazoles and their application to the rapid construction of complex molecules, as demonstrated by Kumar and Namboothiri (2011), provides insight into methodologies that could be applied to synthesize compounds similar to this compound, enhancing the arsenal of tools available for medicinal chemistry (Kumar & Namboothiri, 2011).
Novel Compounds and Molecular Docking Studies
Malathi and Chary (2019) developed a method to synthesize derivatives that share structural motifs with this compound, employing Bredereck’s reagent for selective formation of chalcones and conducting molecular docking studies to predict their interaction with biological targets. This indicates the potential of such compounds in drug discovery, emphasizing their role in identifying new therapeutic agents (Malathi & Chary, 2019).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be definitively identified. Similar compounds have been found to interact with various enzymes and receptors, potentially influencing cellular processes .
Mode of Action
The compound’s mode of action is likely to involve binding to its target proteins, thereby modulating their activity. This could result in changes to cellular processes, such as signal transduction or metabolic pathways .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Based on the structure and functional groups of the compound, it may influence pathways involving enzymes like tyrosine kinases .
Pharmacokinetics
Similar compounds have been found to possess drug-like properties, suggesting that this compound may also have favorable adme properties .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Similar compounds have been found to induce apoptosis in certain cell lines, suggesting that this compound may also have cytotoxic effects .
Properties
IUPAC Name |
1H-indol-2-yl-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c1-21-13-15(12-19-21)27(25,26)23-8-4-7-22(9-10-23)18(24)17-11-14-5-2-3-6-16(14)20-17/h2-3,5-6,11-13,20H,4,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOKXXAXSZQVHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.